molecular formula C9H12N2O3 B136452 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one CAS No. 143708-31-0

3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one

Cat. No. B136452
M. Wt: 196.2 g/mol
InChI Key: DGDSBNAWYBWHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one, also known as AME, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. AME has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism Of Action

The mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that it may have potential applications in the treatment of various inflammatory diseases.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that it may have potential applications in the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of

Future Directions

1. Development of new formulations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved solubility and bioavailability.
2. Investigation of the potential applications of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies to elucidate the mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one at the molecular level.
4. Investigation of the potential side effects of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one and its safety profile in vivo.
5. Development of new analogs of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved biological activities and pharmacological properties.

Synthesis Methods

The synthesis of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one involves the reaction of 2-acetyl-3-methylpyridine with ethyl chloroformate and ammonia. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

143708-31-0

Product Name

3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3,10H2,1-2H3,(H,11,12)

InChI Key

DGDSBNAWYBWHDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)N)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)N)C

synonyms

3-Pyridinecarboxylicacid,5-amino-1,6-dihydro-2-methyl-6-oxo-,ethylester

Origin of Product

United States

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